molecular formula C5H7N3O3 B7869531 CID 60179905

CID 60179905

カタログ番号 B7869531
分子量: 157.13 g/mol
InChIキー: WMVSBJVQCHFZJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CID 60179905 is a useful research compound. Its molecular formula is C5H7N3O3 and its molecular weight is 157.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 60179905 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 60179905 including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

CID 60179905, also known as Zoledronic acid, is a bisphosphonate primarily used to treat malignancy associated hypercalcemia, multiple myeloma, and bone metastasis from solid tumors . The primary targets of Zoledronic acid are osteoclast cells, which are responsible for the breakdown of bone .

Mode of Action

Zoledronic acid works by inhibiting the activity of osteoclast cells, thereby decreasing the breakdown of bone . It binds to hydroxyapatite in the bone matrix, preventing the osteoclast from resorbing the bone .

Biochemical Pathways

It is known that the drug interferes with the osteoclast’s ability to break down bone, disrupting the normal bone remodeling process .

Pharmacokinetics

Zoledronic acid exhibits complex pharmacokinetics, characterized by either a 2- or 3-compartment model . It is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects . In patients with normal creatinine clearance, Zoledronic acid has an α-distribution phase of ∼30 min to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg .

Result of Action

The primary result of Zoledronic acid’s action is a decrease in bone resorption, leading to an overall increase in bone density . This makes it effective in treating conditions like osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastasis from solid tumors .

Action Environment

The efficacy and stability of Zoledronic acid can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s renal function, and the level of calcium in the patient’s body can all affect how well the drug works . .

特性

IUPAC Name

3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVSBJVQCHFZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)C1=NC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 60179905

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。